molecular formula C15H18 B12650762 1-(tert-Butyl)-3-methylnaphthalene CAS No. 84029-67-4

1-(tert-Butyl)-3-methylnaphthalene

Cat. No.: B12650762
CAS No.: 84029-67-4
M. Wt: 198.30 g/mol
InChI Key: KGTNXPIOHOJELW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a tert-butyl group and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 3-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro-naphthalenes, sulfonic acid derivatives.

Scientific Research Applications

1-(tert-Butyl)-3-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methylnaphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect gene expression.

Comparison with Similar Compounds

  • 1-(tert-Butyl)-3,5-dimethylnaphthalene
  • 1-(tert-Butyl)-2-methylnaphthalene
  • 1-(tert-Butyl)-4-methylnaphthalene

Comparison: 1-(tert-Butyl)-3-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research and industrial applications.

Properties

CAS No.

84029-67-4

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-3-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-12-7-5-6-8-13(12)14(10-11)15(2,3)4/h5-10H,1-4H3

InChI Key

KGTNXPIOHOJELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C(C)(C)C

Origin of Product

United States

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